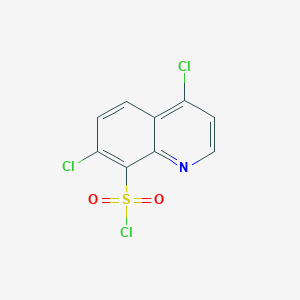

4,7-二氯喹啉-8-磺酰氯

描述

4,7-Dichloroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H4Cl3NO2S and a molecular weight of 296.6 g/mol. It is used as a chemical intermediate .

Synthesis Analysis

The synthesis of 4,7-Dichloroquinoline, a precursor to 4,7-Dichloroquinoline-8-sulfonyl chloride, was first reported in a patent filed by IG Farben in 1937 . The substituted aniline is condensed with the diethyl ester of oxaloacetic acid under mildly acidic conditions, forming an imine, which is cyclised to form the pyridine ring by heating in mineral oil . Hydrolysis and decarboxylation follow, before the hydroxy group in the 4-position is converted into the second chloro group using phosphoryl chloride .Molecular Structure Analysis

The molecular structure of 4,7-Dichloroquinoline-8-sulfonyl chloride consists of a two-ring heterocyclic compound . The 4,7-Dichloroquinoline molecule contains a total of 18 bonds. There are 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridine .Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .Physical And Chemical Properties Analysis

4,7-Dichloroquinoline, a related compound, appears as a white powder . It has a melting point of 87 °C (189 °F; 360 K) and a boiling point of 317 °C (603 °F; 590 K) .科学研究应用

药物化学:抗疟药物合成

4,7-二氯喹啉: 是合成氨基喹啉类抗疟药物(如阿莫地喹、氯喹和羟氯喹)的关键中间体 。4,7-二氯喹啉-8-磺酰氯中的磺酰氯基团可用于引入磺酰胺官能团,由于其稳定且具有生物活性,磺酰胺官能团在许多药物分子中普遍存在。

农业:农药开发

虽然没有直接引用4,7-二氯喹啉-8-磺酰氯在农业中的具体应用,但其母体化合物4,7-二氯喹啉已用于合成哌喹 ,哌喹是一种具有潜在杀虫剂用途的化合物。可以探索磺酰氯基团来开发针对特定害虫或植物病原体的全新农药。

作用机制

Target of Action

4,7-Dichloroquinoline-8-sulfonyl chloride is a chemical compound that is primarily used as an intermediate in the synthesis of various drugs It is known that 4,7-dichloroquinoline, a related compound, is used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine . These drugs primarily target the Plasmodium parasites that cause malaria .

Mode of Action

The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .

Biochemical Pathways

For instance, chloroquine, one of the drugs synthesized using 4,7-Dichloroquinoline, is known to inhibit the action of heme polymerase, an enzyme crucial for the survival of Plasmodium parasites .

Result of Action

As a chemical intermediate used in the synthesis of antimalarial drugs, its transformation into these drugs can lead to the inhibition of the growth and proliferation of plasmodium parasites .

安全和危害

4,7-Dichloroquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding getting it in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .

生化分析

Biochemical Properties

4,7-Dichloroquinoline-8-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of antimalarial drugs. It interacts with several enzymes and proteins during these reactions. For instance, it is involved in the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite, Plasmodium falciparum . The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, thereby modifying their activity and function.

Cellular Effects

The effects of 4,7-Dichloroquinoline-8-sulfonyl chloride on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, in malaria-infected cells, the compound interferes with the detoxification of heme, leading to the accumulation of toxic heme derivatives that kill the parasite . Additionally, it has been observed to induce oxidative stress in cells, further contributing to its antimalarial activity.

Molecular Mechanism

At the molecular level, 4,7-Dichloroquinoline-8-sulfonyl chloride exerts its effects through several mechanisms. It binds to heme molecules, preventing their polymerization into non-toxic hemozoin, which is essential for the parasite’s survival . This binding interaction inhibits the enzyme heme polymerase, leading to the accumulation of toxic heme derivatives. Furthermore, the compound can modify the activity of other enzymes and proteins by forming covalent bonds with their nucleophilic sites, resulting in enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,7-Dichloroquinoline-8-sulfonyl chloride change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged oxidative stress.

Dosage Effects in Animal Models

The effects of 4,7-Dichloroquinoline-8-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound effectively inhibits the growth of malaria parasites without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its ability to generate reactive oxygen species and disrupt cellular metabolism. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing adverse effects.

Metabolic Pathways

4,7-Dichloroquinoline-8-sulfonyl chloride is involved in several metabolic pathways, primarily related to its role as an antimalarial agent. It interacts with enzymes such as heme polymerase and cytochrome P450, affecting their activity and altering metabolic flux . The compound’s metabolism can lead to the formation of reactive intermediates that contribute to its antimalarial activity and potential toxicity.

Transport and Distribution

Within cells and tissues, 4,7-Dichloroquinoline-8-sulfonyl chloride is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific binding proteins and transporters . The compound tends to accumulate in certain cellular compartments, such as lysosomes, where it exerts its antimalarial effects by disrupting heme detoxification.

Subcellular Localization

The subcellular localization of 4,7-Dichloroquinoline-8-sulfonyl chloride is critical for its activity and function. It is primarily localized in lysosomes and other acidic compartments within cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles. The acidic environment of lysosomes enhances the compound’s reactivity, allowing it to effectively inhibit heme polymerase and exert its antimalarial effects.

属性

IUPAC Name |

4,7-dichloroquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO2S/c10-6-3-4-13-8-5(6)1-2-7(11)9(8)16(12,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGIMPXCNBVRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

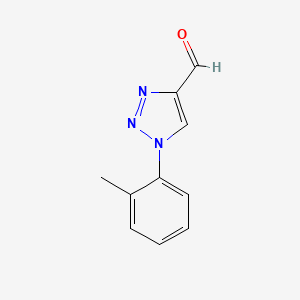

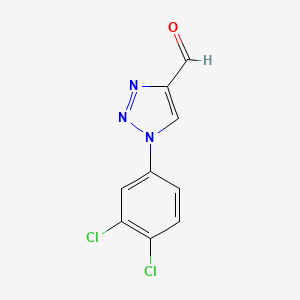

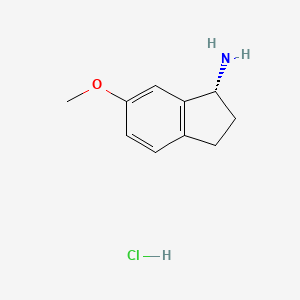

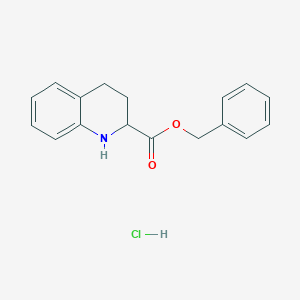

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B1455323.png)

![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455334.png)

![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)